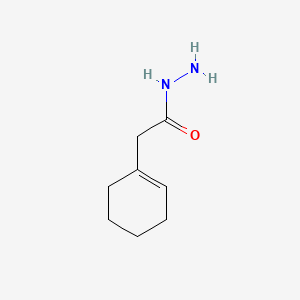

2-(Cyclohex-1-en-1-yl)acetohydrazide

Description

2-(Cyclohex-1-en-1-yl)acetohydrazide is a hydrazide derivative characterized by a cyclohexene ring attached to the acetohydrazide core structure. Acetohydrazides are widely studied in medicinal chemistry due to their versatility in forming Schiff bases and heterocyclic derivatives, which exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

CAS No. |

159427-00-6 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.213 |

IUPAC Name |

2-(cyclohexen-1-yl)acetohydrazide |

InChI |

InChI=1S/C8H14N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h4H,1-3,5-6,9H2,(H,10,11) |

InChI Key |

RFVQJKURGYMZPD-UHFFFAOYSA-N |

SMILES |

C1CCC(=CC1)CC(=O)NN |

Synonyms |

1-Cyclohexene-1-acetic acid, hydrazide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

Structural Comparison

The acetohydrazide scaffold allows for extensive substitution, enabling modulation of electronic, steric, and lipophilic properties. Key structural variations among analogs include:

Table 1: Structural Features of Selected Acetohydrazide Derivatives

Key Observations :

Key Observations :

- The synthesis of this compound would likely follow similar hydrazinolysis steps using a cyclohexene-containing ethyl ester precursor.

- Schiff base formation (e.g., with aldehydes) is a common strategy to enhance bioactivity .

Enzyme Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition :

α-Glucosidase Inhibition :

- Ethyl-thio benzimidazolyl acetohydrazides exhibited IC50 values of 6.10–7.34 μM, outperforming acarbose (IC50 = 378.2 μM) .

Anticancer Activity

- Triazole-thiol acetohydrazides demonstrated cytotoxicity against melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic (Panc-1) cell lines .

- Notable Compounds: N′-(2-oxoindolin-3-ylidene) derivative: High activity in 3D cancer models. N′-(4-dimethylaminobenzylidene) derivative: Inhibited cancer cell migration .

Antimicrobial Activity

Physicochemical and Pharmacokinetic Properties

- Solubility: Polar substituents (e.g., methoxy in ) improve aqueous solubility, whereas nonpolar groups (e.g., benzyl in ) may reduce it.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.